molecular formula C25H28N4O4S B11279110 Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279110
M. Wt: 480.6 g/mol
InChI Key: MKIAOYWIHWGIID-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a research-grade chemical inhibitor recognized for its potent and selective activity against Phosphoinositide 3-kinase beta (PI3Kβ). The PI3K pathway is frequently dysregulated in cancer, and the PI3Kβ isoform has been identified as a critical node in PTEN-deficient tumors, which are common in several cancer types including prostate, breast, and glioblastoma. This compound exerts its mechanism by competitively binding to the ATP-binding site of the PI3Kβ enzyme, thereby inhibiting the production of the lipid second messenger PIP3, which is essential for downstream AKT/mTOR signaling and cellular processes such as proliferation, survival, and metabolism. Its high selectivity for the beta isoform over other class I PI3K isoforms (α, δ, γ) makes it a valuable tool for dissecting the specific biological roles of PI3Kβ and for investigating targeted therapeutic strategies for cancers with PTEN loss. Research utilizing this inhibitor is primarily focused on oncology, specifically in preclinical models of PTEN-deficient malignancies , where it has been shown to induce cell cycle arrest and apoptosis. Furthermore, its role extends to studying PI3Kβ's function in thrombosis and inflammation , given the isoform's presence in platelets and its involvement in signaling downstream of GPCRs. This inhibitor provides researchers with a precise pharmacological tool to validate PI3Kβ as a target and to explore combination therapies that overcome resistance to other targeted agents.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34)

InChI Key

MKIAOYWIHWGIID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride in methanol as the reducing agent . The resulting intermediate is then subjected to further reactions to introduce the thioxo and quinazoline moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups in the quinazoline and piperazine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Pharmacological Properties

The compound features a quinazoline core , which is known for a variety of biological activities:

  • Antimicrobial Activity : Quinazoline derivatives have been shown to exhibit antimicrobial properties. The incorporation of the piperazine moiety may enhance this activity by improving solubility and bioavailability.
  • Anticancer Potential : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, which are common among quinazoline derivatives. This could be beneficial in treating conditions characterized by inflammation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : Synthesized through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Piperazine Moiety : Achieved via nucleophilic substitution reactions with benzylpiperazine derivatives.
  • Attachment of the Oxobutyl Group : Conducted through alkylation reactions using alkyl halides.
  • Esterification : Finalized by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of similar compounds in cancer treatment:

  • A study on substituted triazole-piperazine conjugates demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the piperazine structure can lead to enhanced anticancer activity .
  • Another research focused on quinoxaline derivatives showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .

These findings suggest that methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may also exhibit similar therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit oxidoreductase enzymes by stabilizing the enzyme-inhibitor complex through hydrophobic interactions . This inhibition can lead to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Quinazoline Derivatives

Table 1: Core Structure and Substituent Analysis
Compound Name Core Structure Position 7 Substituent Side Chain at Position 3
Target Compound Tetrahydroquinazoline Methyl carboxylate 4-(4-Benzylpiperazin-1-yl)-4-oxobutyl
4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33, ) Dihydroquinazoline Carboxylic acid 2-((4-(Trifluoromethyl)benzyl)thio)
Tert-butyl 4-(2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperazine-1-carboxylate (47, ) Dihydroquinazoline Piperazine carbonyl 2-((2-Chlorobenzyl)thio)

Key Observations :

  • The methyl carboxylate in the target compound improves membrane permeability compared to the carboxylic acid in Compound 33 .

Comparison with Ester-Containing Heterocyclic Compounds

Table 2: Ester Functionalization in Heterocycles
Compound Name (Source) Core Heterocycle Ester Group(s) Biological Relevance (Inferred)
Target Compound Tetrahydroquinazoline Methyl carboxylate at C7 Likely optimized for CNS penetration
I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate, ) Isoxazole-linked phenethyl Ethyl benzoate Unknown; ester may enhance bioavailability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazopyridine Diethyl dicarboxylate High molecular weight may limit absorption

Key Observations :

  • The mono-methyl ester in the target compound offers a balance between lipophilicity and molecular weight (MW ~500 g/mol), contrasting with the bulkier diethyl esters in the imidazopyridine derivative (MW ~600 g/mol, ).
  • Ethyl esters in I-6473 and related compounds () suggest a trade-off between metabolic stability and esterase susceptibility compared to the methyl ester in the target compound.

Impact of Piperazine and Benzyl Substituents

The 4-benzylpiperazine moiety in the target compound distinguishes it from analogs with simpler alkyl or aryl substituents:

  • Piperazine : Enhances solubility via protonation at physiological pH and provides a scaffold for secondary interactions (e.g., hydrogen bonding, π-stacking) .

Physicochemical Properties and Bioactivity Insights

Table 3: Estimated Properties vs. Analogs
Property Target Compound Compound 33 I-6473
Molecular Weight ~500 g/mol ~381 g/mol ~450 g/mol
logP (Predicted) 3.2–3.8 2.5–3.0 2.8–3.3
Water Solubility Low (ester group) Moderate (carboxylic acid) Low (ethyl ester)
Potential Bioactivity Kinase inhibition (inferred) sEH inhibition Unknown

Key Insights :

  • The target compound’s methyl ester and benzylpiperazine side chain synergize to optimize lipophilicity and target engagement, contrasting with the polar carboxylic acid in Compound 33 (a known soluble epoxide hydrolase inhibitor, ).

Biological Activity

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The molecular formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.49 g/mol. Its IUPAC name reflects its complex nature:

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is crucial for binding interactions that modulate biological pathways. Research indicates that the compound can inhibit specific enzyme activities and alter receptor signaling, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of related compounds in the same class. For instance, derivatives of tetrahydroquinazoline have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.0150.030
Staphylococcus aureus0.0080.020
Escherichia coli0.0450.060
Enterobacter cloacae0.0040.008

The most sensitive strain was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .

Anticancer Activity

Preliminary studies suggest that compounds similar to methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-tetrahydroquinazoline may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. The exact mechanisms remain under investigation but may involve the inhibition of specific kinases or transcription factors involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various tetrahydroquinazoline derivatives, it was found that compounds with similar structural features exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The results indicated a potential for these compounds as lead candidates in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing quinazoline-7-carboxylate derivatives like Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

  • Methodology :

  • Step 1 : React 2-aminoterephthalic acid derivatives with phenyl isothiocyanate in pyridine at 100°C to form the quinazoline-thione core.
  • Step 2 : Introduce substituents (e.g., benzylpiperazine) via nucleophilic substitution or coupling reactions using reagents like 2-chlorobenzyl bromide in DMF with cesium carbonate as a base.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol.
  • Yield Optimization : Typical yields range from 66% to 94% depending on substituent reactivity and solvent polarity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • X-ray Crystallography :

  • Grow single crystals via slow evaporation (solvent: DMF/water).
  • Collect diffraction data using a Bruker D8 VENTURE diffractometer.
  • Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 (for thermal ellipsoid plots) .
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirm proton environments and carbon backbone (e.g., thioxo group at δ ~160 ppm in ¹³C NMR).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 521.1542) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results in structural analysis?

  • Case Example : Discrepancies in piperazine ring conformation (NMR suggests flexibility vs. X-ray showing rigidity).
  • Resolution Strategy :

  • Apply Cremer-Pople puckering parameters to quantify ring distortion. Calculate amplitude (q) and phase angle (θ) using atomic coordinates from crystallography .
  • Compare experimental torsion angles (from X-ray) with DFT-optimized geometries to identify dynamic equilibria in solution .

Q. What strategies improve regioselectivity and yield in the synthesis of analogues with modified piperazine or benzyl groups?

  • Regioselectivity :

  • Use protecting groups (e.g., Boc for amines) to direct coupling to the quinazoline N-3 position.
  • Optimize reaction time and temperature (e.g., 24 hours at 80°C in DMF) to minimize byproducts .
    • Yield Enhancement :
  • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

Q. How can computational modeling predict the compound’s interaction with biological targets like soluble epoxide hydrolase (sEH)?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model binding poses in the sEH active site (PDB: 4JZH). Prioritize hydrogen bonds between the carboxylate group and Tyr³⁸³/Asn³⁸⁵.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-benzyl moiety in hydrophobic pockets .

Q. What functional groups are critical for antimicrobial activity in structurally related triazole-quinazoline hybrids?

  • SAR Insights :

  • Essential Groups : The 2-thioxo group enhances hydrogen bonding with bacterial DNA gyrase.
  • Modifiable Sites : Fluorine substitution at C-6 (quinoline) improves lipophilicity and membrane penetration .
    • Experimental Validation :
  • Synthesize derivatives with -OCH₃ (electron-donating) vs. -CF₃ (electron-withdrawing) groups and test against S. aureus (MIC range: 2–32 µg/mL) .

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